

Spectroscopic Profile of 1-Methyl-1-tosylmethylisocyanide: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-1-tosylmethylisocyanide**

Cat. No.: **B1312358**

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1-tosylmethylisocyanide** (CAS 58379-80-9). Designed for researchers, scientists, and professionals in drug development, this document compiles predicted and comparative spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate the understanding and application of this compound in research settings. Due to the limited availability of experimental spectra for **1-Methyl-1-tosylmethylisocyanide**, this guide presents predicted Nuclear Magnetic Resonance (NMR) data. For Infrared (IR) Spectroscopy and Mass Spectrometry (MS), experimental data for the closely related parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is provided as a reference, with an analysis of the expected spectral differences.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ^1H and ^{13}C NMR spectral data for **1-Methyl-1-tosylmethylisocyanide**. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ^1H NMR Data for **1-Methyl-1-tosylmethylisocyanide**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Ar-H (ortho to SO ₂)
~7.40	Doublet	2H	Ar-H (meta to SO ₂)
~4.50	Quartet	1H	CH
~2.45	Singlet	3H	Ar-CH ₃
~1.80	Doublet	3H	CH-CH ₃

Table 2: Predicted ¹³C NMR Data for **1-Methyl-1-tosylmethylisocyanide**

Chemical Shift (δ ppm)	Assignment
~165	N≡C
~145	Ar-C (ipso, SO ₂)
~135	Ar-C (ipso, CH ₃)
~130	Ar-CH (meta)
~129	Ar-CH (ortho)
~70	CH
~22	Ar-CH ₃
~18	CH-CH ₃

Infrared (IR) Spectroscopy Data (Reference: Tosylmethyl isocyanide)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following data is for the parent compound, tosylmethyl isocyanide (TosMIC), obtained via the Attenuated Total Reflectance (ATR) technique.

Table 3: Experimental IR Data for Tosylmethyl isocyanide (TosMIC)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2140	Strong	N≡C stretch (isocyanide)
~1595	Medium	C=C stretch (aromatic)
~1320	Strong	S=O asymmetric stretch
~1150	Strong	S=O symmetric stretch
~1085	Strong	C-H in-plane bend (aromatic)
~815	Strong	C-H out-of-plane bend (p-disubstituted)

Expected Differences for **1-Methyl-1-tosylmethylisocyanide**: The core spectral features are expected to be similar. The characteristic isocyanide (N≡C) and sulfonyl (S=O) stretching frequencies will be present. Additional peaks corresponding to the aliphatic C-H stretching and bending of the added methyl group would be observed around 2980-2900 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Mass Spectrometry (MS) Data (Reference): Tosylmethyl isocyanide)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data represents the expected fragmentation pattern for tosylmethyl isocyanide (TosMIC).

Table 4: Experimental Mass Spectrometry Data for Tosylmethyl isocyanide (TosMIC)

m/z	Relative Intensity	Assignment
195	Moderate	[M] ⁺ (Molecular Ion)
155	High	[M - C ₂ H ₂ N] ⁺ or [C ₇ H ₇ SO ₂] ⁺ (Tosyl group)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

Expected Differences for 1-Methyl-1-tosylmethylisocyanide: The molecular ion peak for **1-Methyl-1-tosylmethylisocyanide** would be at m/z 209, corresponding to its molecular weight. The fragmentation pattern would likely still show the characteristic tosyl fragment at m/z 155 and the tropylium ion at m/z 91. Additional fragments resulting from the loss of the methyl and ethyl groups from the isocyanide-bearing carbon would also be expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-25 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be homogeneous and free of particulate matter. The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

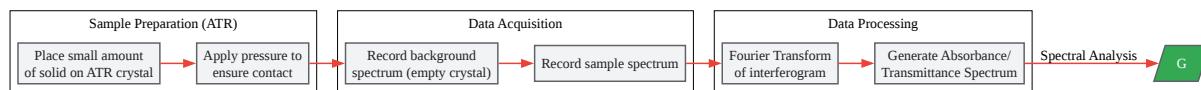


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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

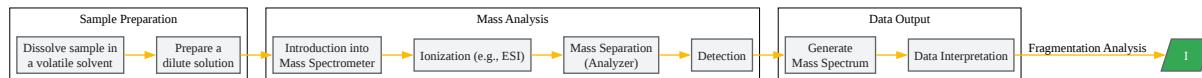
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.

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FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system. In the ion source (e.g., electrospray ionization - ESI), the sample molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity against m/z.

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Mass Spectrometry Experimental Workflow

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